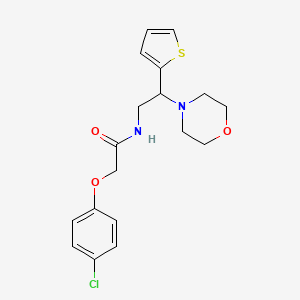

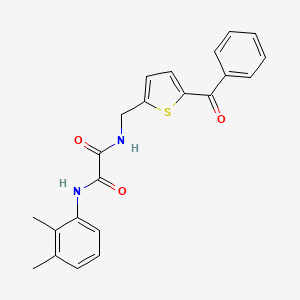

![molecular formula C16H13ClN2O5 B2819584 [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 475415-63-5](/img/structure/B2819584.png)

[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

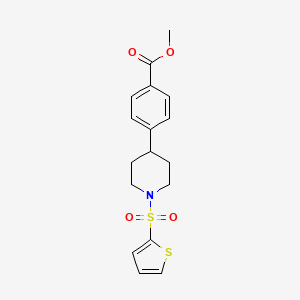

The compound contains a 2,3-dihydro-1,4-benzodioxin group, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . It also contains an amino group (-NH2), a carboxylate group (-COO-), and a chloropyridine group (a pyridine ring with a chlorine atom attached).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring. The 2,3-dihydro-1,4-benzodioxin group would contribute to the rigidity of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and carboxylate groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study by Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. Though not directly using the specified compound, the research is relevant as it investigates similar chemical structures for corrosion prevention, indicating potential applications in material science and engineering (Hu et al., 2016).

Antimicrobial and Antitumor Activity

Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones and evaluated their antibacterial and antifungal activities. They discovered that these compounds showed significant activity against various microorganisms, suggesting potential use in the development of new antimicrobial agents (Chavan & Pai, 2007).

Tyrosinase Inhibition

Kwong et al. (2017) focused on biphenyl ester derivatives as tyrosinase inhibitors. Their findings revealed significant anti-tyrosinase activities, comparable to standard inhibitors, indicating potential applications in the treatment of hyperpigmentation disorders (Kwong et al., 2017).

Orexin Receptor Antagonism

Piccoli et al. (2012) explored the effects of different compounds, including GSK1059865, on compulsive food consumption in rats, suggesting a potential role in treating eating disorders (Piccoli et al., 2012).

Synthesis and Biological Activity of Derivatives

Gouda et al. (2010) worked on synthesizing thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety. These compounds were evaluated for their antimicrobial activities, indicating potential applications in medicinal chemistry (Gouda et al., 2010).

Novel Syntheses and Docking Studies

Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating pyridine moiety and assessed them as antimicrobial agents. Their study included molecular docking simulations to understand the mechanisms of action (Khidre & Radini, 2021).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets in the body to exert its effects. The 2,3-dihydro-1,4-benzodioxin group is found in some pharmaceutical compounds, so it’s possible that this compound could have biological activity .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5/c17-14-4-1-10(8-18-14)16(21)24-9-15(20)19-11-2-3-12-13(7-11)23-6-5-22-12/h1-4,7-8H,5-6,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOYCOIUJIRWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57256240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

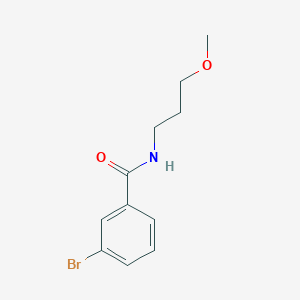

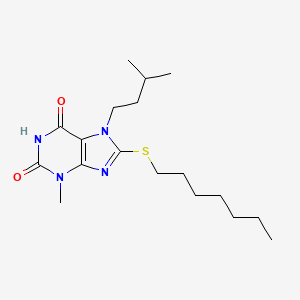

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)

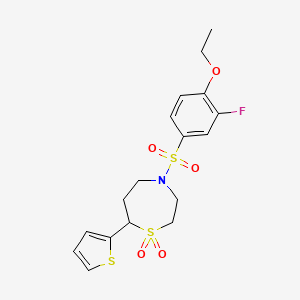

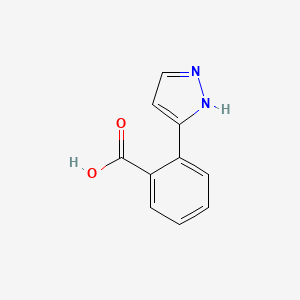

![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

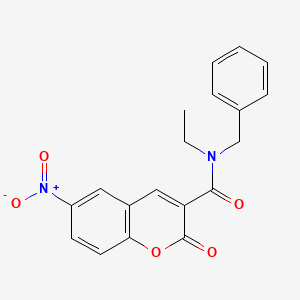

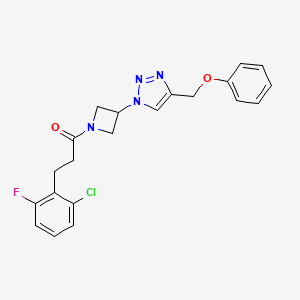

![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)

![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)